molecular formula C11H18N2O3 B13792405 1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid CAS No. 66941-00-2

1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid

Cat. No.: B13792405
CAS No.: 66941-00-2
M. Wt: 226.27 g/mol
InChI Key: UOYFVXJIGHQGPI-UHFFFAOYSA-N
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Description

1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine ring structure. Barbituric acid and its derivatives have been widely studied for their pharmacological properties, particularly as central nervous system depressants.

Preparation Methods

The synthesis of 1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid typically involves the reaction of 1,3-dimethylurea with malonic acid derivatives under acidic conditions. The process can be divided into several steps:

Chemical Reactions Analysis

1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid can undergo various chemical reactions, including:

Scientific Research Applications

1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.

    Biology: It is studied for its effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: This compound is investigated for its potential therapeutic effects, including its use as a sedative and anesthetic.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and hypnotic effects. The compound binds to GABA receptors, increasing the influx of chloride ions into neurons, which hyperpolarizes the cell membrane and reduces neuronal excitability .

Comparison with Similar Compounds

1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid can be compared with other barbituric acid derivatives such as:

Properties

CAS No.

66941-00-2

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

1,5-dimethyl-5-pentan-3-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O3/c1-5-7(6-2)11(3)8(14)12-10(16)13(4)9(11)15/h7H,5-6H2,1-4H3,(H,12,14,16)

InChI Key

UOYFVXJIGHQGPI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1(C(=O)NC(=O)N(C1=O)C)C

Origin of Product

United States

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